6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one
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Overview
Description
6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with a suitable chromone precursor. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methylbenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- Acetophenone derivatives
Uniqueness
6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it possesses both a chromone and a benzoyl group, enhancing its versatility in various chemical reactions and applications .
Properties
CAS No. |
918307-00-3 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
6-(2-hydroxy-5-methylbenzoyl)chromen-4-one |
InChI |
InChI=1S/C17H12O4/c1-10-2-4-14(18)13(8-10)17(20)11-3-5-16-12(9-11)15(19)6-7-21-16/h2-9,18H,1H3 |
InChI Key |
XDLYJUYOMURJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC3=C(C=C2)OC=CC3=O |
Origin of Product |
United States |
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